Pogostol

Übersicht

Beschreibung

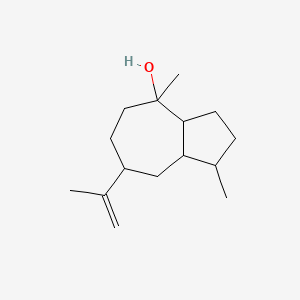

Pogostol is a natural substance and extractive . It is a sesquiterpenic alcohol with the formula C15H26O . The IUPAC name for Pogostol is 1,4-dimethyl-7-prop-1-en-2-yl-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-ol .

Synthesis Analysis

The synthesis of Pogostol involves the endophytic fungus Geniculosporium . The fungus is used in feeding experiments with 13C-labelled mevalonolactone isotopomers .Molecular Structure Analysis

The molecular structure of Pogostol is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of Pogostol is 222.3663 .Chemical Reactions Analysis

Pogostol is biosynthesized by the endophytic fungus Geniculosporium . This provides insights into its possible biological function and allows for unambiguous identification of its volatile fraction .Physical And Chemical Properties Analysis

Pogostol has a boiling point of 303.00 to 304.00 °C at 760.00 mm Hg . Its vapor pressure is 0.000083 mmHg at 25.00 °C . It is soluble in alcohol and insoluble in water . The logP (o/w) is 4.965 .Wissenschaftliche Forschungsanwendungen

Biosynthesis Insights

- Biosynthesis by Endophytic Fungus : A study conducted by Barra, Schulz, and Dickschat (2014) explored the biosynthesis of Pogostol by the endophytic fungus Geniculosporium. The research utilized ^13C‐labelled isotopomers and feeding experiments to identify and analyze the production of Pogostol. This study provided insights into the stereochemical aspects of the terpene cyclisation reaction and speculated about the biological function of Pogostol (Barra, Schulz, & Dickschat, 2014).

Therapeutic and Biological Properties

- Pharmacological Activities : Swamy and Sinniah (2015) reviewed the phytochemical constituents and pharmacological activities of Pogostemon cablin, an important herb containing Pogostol. They reported multiple therapeutic properties of Pogostol, including antioxidant, analgesic, anti-inflammatory, and aphrodisiac activities. This comprehensive review highlighted the diverse medical applications of Pogostol and its potential in various health-related fields (Swamy & Sinniah, 2015).

Gastrointestinal Applications

- Gastroprotective Effects : Chen et al. (2016) investigated the gastroprotective effects of Pogostone, a major constituent derived from Pogostemonis Herba. Their study revealed that Pogostone exhibited significant protection against indomethacin-induced gastric ulcers in rats, suggesting potential applications in treating gastrointestinal disorders (Chen et al., 2016).

Anti-Cancer Potential

- Anti-Colorectal Cancer Activity : Cao et al. (2017) studied the anti-tumor properties of Pogostone in human colorectal carcinoma cells. Their research indicated that Pogostone could induce autophagy and apoptosis involving the PI3K/Akt/mTORaxis in colorectal cancer cells, demonstrating its potential as a lead compound for cancer therapy (Cao et al., 2017).

Immunological Effects

- Immunosuppressive Activity : Su et al. (2015) explored the effects of Pogostone on T cell responsiveness and found that it exhibited immunosuppressive properties. This study indicates the potential of Pogostone in treating autoimmune diseases and other immune-based disorders by blocking T cell proliferation and altering inflammatory cytokine profiles (Su et al., 2015).

Anti-Inflammatory Applications

- Protection Against Endotoxic Shock : Li et al. (2014) researched the anti-inflammatory property of Pogostone, demonstrating its efficacy in protecting against endotoxic shock in mice. Their findings support the use of Pogostemon cablin in traditional medicine for treating inflammatory diseases and highlight Pogostone's potential as an anti-inflammatory agent (Li et al., 2014).

Dermatological Applications

- Protective Effects Against Skin Photoaging : Lin et al. (2014) investigated the protective effects of the essential oil of Pogostemon cablin (containing Pogostol) against UV-induced skin photoaging in mice. The study revealed that Pogostemon cablin oil, which includes Pogostol, can prevent photoaging and maintain skin integrity, suggesting its potential use in skincare and dermatology (Lin et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,4-dimethyl-7-prop-1-en-2-yl-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)13(14)9-12/h11-14,16H,1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOZKWKETGHHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1CC(CCC2(C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

303.00 to 304.00 °C. @ 760.00 mm Hg | |

| Record name | Pogostol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Pogostol | |

CAS RN |

21698-41-9 | |

| Record name | pogostol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pogostol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

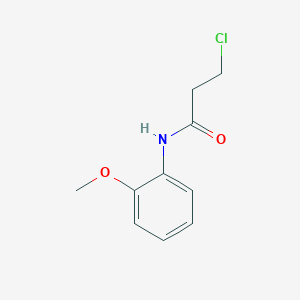

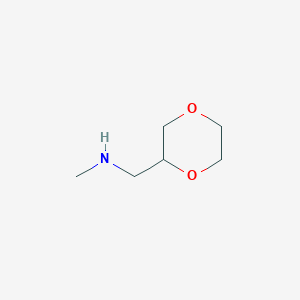

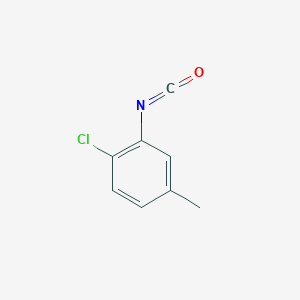

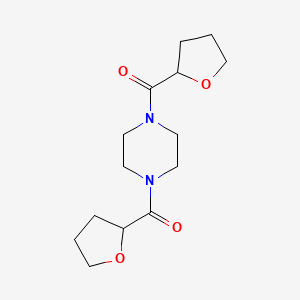

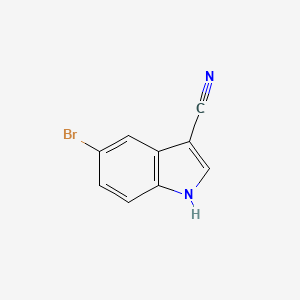

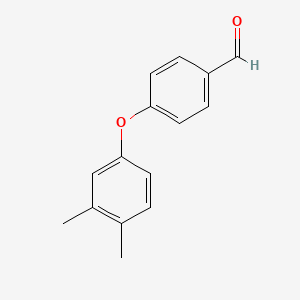

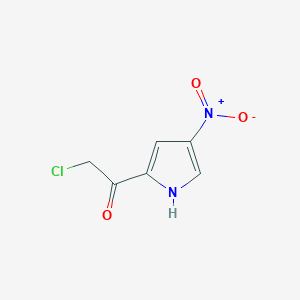

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1352205.png)

![4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1352222.png)